molecular formula C15H15NO B149167 Acrylodan CAS No. 86636-92-2

Acrylodan

Cat. No. B149167
CAS RN: 86636-92-2
M. Wt: 225.28 g/mol
InChI Key: HMWAJFNEGAJETK-UHFFFAOYSA-N
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Description

Acrylodan, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a fluorescent probe that is highly sensitive to solvent polarity. It is particularly selective for thiol moieties in proteins, and its quantum yield significantly increases upon reacting with thiols. This property makes this compound a valuable tool for studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins .

Synthesis Analysis

The synthesis of this compound involves the chemical modification of the 6-acyl-2-dimethylaminonaphthalene moiety. This compound is synthesized to possess a reactive acryloyl group that can selectively label thiol groups in proteins, which is a key feature for its use as a fluorescent probe .

Molecular Structure Analysis

This compound's molecular structure includes a naphthalene ring system with a dimethylamino group at the second position and an acryloyl group at the sixth position. This structure is responsible for its polarity-sensitive fluorescence properties. The presence of the acryloyl group allows for selective reaction with thiol groups, making it a site-specific probe for proteins .

Chemical Reactions Analysis

This compound reacts with thiol groups in proteins, forming a covalent bond. This reaction enhances the quantum yield of the fluorescent probe, making it a powerful tool for detecting changes in the local environment of the labeled thiol. For example, this compound has been used to label cysteine residues in interleukin-1 beta, resulting in modified proteins that retain their biological activity and receptor binding capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its sensitivity to the polarity of its environment, which is reflected in its fluorescence spectra and lifetimes. Studies have shown that this compound-labeled proteins can undergo nanosecond motion within a biogel, and the local environment around the labeled cysteine residue in proteins like serum albumin can influence the dipolar relaxation kinetics . Additionally, the binding of this compound to human serum albumin has been studied, revealing that it binds tightly to cysteine-34 and possibly to a secondary site with less affinity .

Scientific Research Applications

1. Protein Conformational Studies

Acrylodan, a thiol-reactive analog of the fluorescent dye Prodan, has been widely utilized in studying protein conformational changes. It has been used to explore postadsorption conformational changes in proteins like bovine serum albumin (BSA) when adsorbed to various substrates. Studies have demonstrated that this compound-labeled BSA exhibits shifts in fluorescence emission upon adsorption, indicative of conformational alterations (Garrison et al., 1992).

2. Protein-Probe Interaction Studies

The interaction of this compound with human serum proteins, such as human serum albumin (HSA), has been a focus of research. Fluorescence spectroscopy revealed that this compound binds tightly to specific sites on HSA, providing insights into protein structure and dynamics (Moreno et al., 1999).

3. Fluorescent Probing for Proteins

This compound has been synthesized and characterized for its selective labeling of thiol groups in proteins. Its fluorescence properties, which are highly sensitive to environmental changes, make it a valuable tool for studying hydrophobic domains and conformational changes in proteins. This application has been demonstrated in various proteins, including parvalbumin, troponin C, and carbonic anhydrase (Prendergast et al., 1983).

4. Studying Protein Dynamics in Biogels

This compound-labeled proteins like BSA and HSA have been studied within biogels to understand protein behavior in restricted environments. Investigations have focused on the dipolar relaxation and rotational dynamics of the this compound moiety within these proteins, providing insights into protein motion and interaction within biogels (Jordan et al., 1995).

5. Site-Specific Protein Labeling

Research has demonstrated the use of this compound for site-specific chemical modification of proteins. For example, this compound has been used to modify specific residues in interleukin-1 beta, aiding in the study of protein-receptor interactions and the impact of structural modifications on bioactivity (Yem et al., 1992).

6. Fluorescence Studies in Polar Solvents

This compound's photophysical behavior has been examined in various polar solvents, with a focus on understanding the specific and general effects influencing its emission properties. This research is crucial for interpreting fluorescence data in biological studies (Cerezo et al., 2001).

Mechanism of Action

Target of Action

Acrylodan, also known as 1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one, primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins. This compound is particularly sensitive to the local environmental dipolarity and dynamics within the binding pocket surrounding Cys34 , a cysteine residue .

Mode of Action

This compound reacts with thiols, forming a covalent bond . This reaction leads to a change in the local environment around the Cys34 residue, affecting its dipolarity and dynamics . The compound’s fluorescence properties make it a valuable tool for studying these changes, as the fluorescence is very sensitive to the microenvironment .

Biochemical Pathways

It has been used to study the conformational dynamics of different proteins, including the 3′5′-cyclic adenosine monophosphate-dependent protein kinase catalytic subunit . The alteration in the emission spectrum of the covalently coupled fluorescence dye was used to study the interaction of this enzyme with nucleotide substrates and inhibitors .

Pharmacokinetics

It’s important to note that the compound’s solubility in dmso is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is a change in the fluorescence emission spectrum of the protein to which it is bound . This shift in fluorescence can indicate conformational changes in the protein, providing valuable insights into protein structure and function .

Action Environment

The action of this compound is highly sensitive to its environment. The compound’s fluorescence is very sensitive to the polarity of its surroundings . Therefore, changes in the local environment, such as changes in polarity, can significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .

properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWAJFNEGAJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235737
Record name Acrylodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86636-92-2
Record name Acrylodan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Inhibitors and Substrates-Acetylthiocholine iodide, 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), dithiothreitol, tacrine (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate), BW284c51, decamethonium, and edrophonium were purchased from Sigma. m-(N,N,N-trimethylammonio)trifluoromethylacetophenone (TFK+) and (−)huperzine A were purchased from Calbiochem. Acrylodan was obtained from Molecular Probes (Eugene, Oreg.). Fasciculin 2 (purified from the venom of Dendroaspis angusticeps) was a gift of Dr. Pascale Marchot (University of Marseille, France). Drs. Yacov Ashani and Bhupendra P. Doctor (Walter Reed Army Research Center, Washington, D.C.) kindly provided 7-((methylethoxy) phosphinyl)-oxyl)-1-methylquinolinium iodide (MEPQ) and procainamide-linked Sepharose CL-4B resin. m-tert-Butyl trifluoromethylacetophenone (TFK+) was synthesized as described (21) and kindly provided by Dr. Daniel Quinn, University of Iowa, Iowa City, Iowa. All other chemicals were of the highest grade commercially available.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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